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Compound of Interest

Compound Name: 2-(3-Bromophenyl)propanoic acid

CAS No.: 53086-52-5

Cat. No.: B057263 Get Quote

Executive Summary & Compound Profile
2-(3-Bromophenyl)propanoic acid is a chiral 2-arylpropionic acid derivative. It serves as a

structural scaffold for "profen" class NSAIDs, distinguished by the meta-bromo substituent on

the phenyl ring. Its spectroscopic signature is defined by the 1:1 isotopic abundance of

Bromine (

Br/

Br) in mass spectrometry and the characteristic doublet-quartet coupling of the propanoic acid
side chain in proton NMR.

Physicochemical Properties Table
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Property Data

IUPAC Name 2-(3-Bromophenyl)propanoic acid

CAS Number 53086-63-4

Molecular Formula

C

H

BrO

Molecular Weight 229.07 g/mol

Exact Mass

227.9786 (

Br) / 229.9765 (

Br)

Appearance White to off-white crystalline solid

Solubility
Soluble in Methanol, DMSO, Chloroform;

Sparingly soluble in water

Synthesis & Preparation Context
Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted nitriles or

des-bromo analogs). The compound is typically prepared via the hydrolysis of 2-(3-

bromophenyl)propanenitrile, which is itself derived from 3-bromoacetophenone or 3-

bromobenzaldehyde.

Synthesis Pathway Diagram

Figure 1: Standard synthetic route via nitrile hydrolysis.
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SOCl2 2-(3-Bromophenyl)propanenitrile
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NaCN 2-(3-Bromophenyl)propanoic acid
(Hydrolysis)

H3O+, Reflux
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Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the asymmetry introduced by the chiral center at C2 and the meta-

substitution on the aromatic ring.

H NMR (400 MHz, CDCl

)
The spectrum exhibits a classic "profen" side-chain pattern (methyl doublet + methine quartet)

and a distinct aromatic region due to the electron-withdrawing Bromine atom.

Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)
Assignment

COOH 10.50 - 12.00 Broad Singlet 1H -
Carboxylic

Acid proton

Ar-H (C2') 7.42 - 7.46 Singlet (t) 1H ~1.8

Ortho to Br &

Alkyl

(Isolated)

Ar-H (C4') 7.38 - 7.42 Multiplet 1H -
Ortho to Br,

Para to Alkyl

Ar-H (C6') 7.22 - 7.28 Doublet 1H 7.8
Para to Br,

Ortho to Alkyl

Ar-H (C5') 7.18 - 7.22 Triplet (t) 1H 7.8
Meta to Br &

Alkyl

CH (C2) 3.72 Quartet 1H 7.2

Methine

proton (Chiral

center)

CH

(C3)
1.51 Doublet 3H 7.2 Methyl group
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Expert Insight: The proton at C2' (between the alkyl group and the bromine) is significantly

deshielded and often appears as a narrow triplet or singlet due to small meta-coupling (

Hz). This is a diagnostic peak for meta-substituted arylpropionic acids.

C NMR (100 MHz, CDCl

)

Carbon Type
Shift (

, ppm)
Assignment

C=O 180.1 Carboxylic Acid Carbonyl

Ar-C (Ipso) 142.3 Quaternary C attached to CH

Ar-C-Br 122.8 Quaternary C attached to Br

Ar-CH 130.5, 130.1, 126.8 Aromatic methines

CH 45.2 Alpha-carbon (Chiral center)

CH 18.4 Beta-methyl

B. Mass Spectrometry (MS)
The mass spectrum is dominated by the isotopic signature of Bromine.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative Mode).

Molecular Ion (

): Distinct doublet at

228 and 230 with nearly equal intensity (1:1 ratio), confirming the presence of one Bromine
atom.

Fragmentation Pathway (EI):

Base Peak (
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183/185): Loss of the carboxylic acid group [M - COOH]

. This forms the secondary carbocation stabilized by the aromatic ring (1-(3-
bromophenyl)ethyl cation).

Tropylium-like Ion: Further loss of methyl or rearrangement may occur, but the bromine

retention is strong in initial fragments.

Debromination: A minor peak at

149 (M - Br) may be observed but is less favorable than decarboxylation.

MS Fragmentation Logic

Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS.

Molecular Ion [M]+
m/z 228 / 230

(1:1 Ratio)

Base Peak [M - COOH]+
m/z 183 / 185
(Ar-CH-CH3)+

- COOH (45 Da)

Bromostyrene Cation
[M - COOH - H2]+

- H2 / Rearrangement
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C. Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the carboxylic acid and the aromatic halide.
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Wavenumber (cm

)
Vibration Mode Description

2800 - 3200 O-H Stretch

Broad, strong absorption

characteristic of carboxylic acid

dimers.

1705 - 1725 C=O Stretch Strong, sharp carbonyl peak.

1560, 1475 C=C Stretch
Aromatic ring skeletal

vibrations.

1050 - 1100 C-O Stretch
C-O single bond stretch / in-

plane bending.

650 - 700 C-Br Stretch
Characteristic band for aryl

bromides (often weak).

Experimental Protocols
Protocol 1: Sample Preparation for H NMR
To ensure high-resolution data without solvent interference:

Weighing: Weigh approximately 5-10 mg of the dry solid into a clean vial.

Solvation: Add 0.6 mL of CDCl

(Deuterated Chloroform) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

Acquisition: Acquire at minimum 16 scans with a 30° pulse angle and a relaxation delay (d1)

of 1.0 second to ensure quantitative integration of the aromatic protons vs. the alkyl chain.

Protocol 2: Chiral Purity Analysis (HPLC)
Since the biological activity of profens is often stereospecific (usually the S-enantiomer is

active), separating the enantiomers is critical.
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Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected Result: Baseline separation of (R) and (S) enantiomers.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 2-(3-
Bromophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057263#spectroscopic-data-for-2-3-bromophenyl-
propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

